Methyl 4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate is a complex organic compound featuring a benzo[d]thiazole moiety linked to a benzoate ester through a hydrazinecarbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate typically involves a multi-step process:
Formation of 6-chlorobenzo[d]thiazole: This is achieved by reacting 2-aminothiophenol with 6-chlorobenzoyl chloride under acidic conditions.
Hydrazinecarbonylation: The 6-chlorobenzo[d]thiazole is then reacted with hydrazine hydrate to form the hydrazine derivative.
Esterification: Finally, the hydrazine derivative is reacted with methyl 4-formylbenzoate under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of azo compounds.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially at positions activated by the electron-donating groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents under acidic conditions.
Major Products
Oxidation: Azo derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl 4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its anti-inflammatory and anticancer properties, potentially inhibiting key enzymes and pathways involved in these diseases.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure
Mechanism of Action
The compound exerts its effects primarily through interaction with biological macromolecules:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and microbial enzymes.
Pathways Involved: Inhibition of COX pathways reduces inflammation, while disruption of microbial cell wall synthesis leads to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole share structural similarities but differ in functional groups, affecting their biological activity.
Hydrazine Derivatives: Compounds such as phenylhydrazine have similar hydrazine moieties but lack the complex aromatic structure, leading to different reactivity and applications.
Uniqueness
Methyl 4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate is unique due to its combination of a benzo[d]thiazole ring with a hydrazinecarbonyl linkage, providing a versatile scaffold for further functionalization and diverse biological activities .
Properties
IUPAC Name |
methyl 4-[[(6-chloro-1,3-benzothiazol-2-yl)amino]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3S/c1-23-15(22)10-4-2-9(3-5-10)14(21)19-20-16-18-12-7-6-11(17)8-13(12)24-16/h2-8H,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOUXTXPBOYCGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.